molecular formula C13H18N2 B13121020 3-(7-ethyl-1H-indol-3-yl)propan-1-amine

3-(7-ethyl-1H-indol-3-yl)propan-1-amine

Cat. No.: B13121020
M. Wt: 202.30 g/mol
InChI Key: QUSJWFUVICXUQM-UHFFFAOYSA-N
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Description

3-(7-Ethyl-1H-indol-3-yl)propan-1-amine is a chemical compound with the molecular formula C₁₃H₁₈N₂ and a molecular weight of 202.30 g/mol . Its structure features an indole scaffold, a privileged structure in medicinal chemistry due to its presence in a vast array of biologically active compounds and pharmaceuticals . This specific derivative is supplied as a high-purity material for research and development purposes. The indole core is known for its significance in organic synthesis and drug discovery, often serving as a key intermediate in the construction of more complex molecules . As a research compound, this compound is intended for use in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers are advised to consult the material safety data sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

3-(7-ethyl-1H-indol-3-yl)propan-1-amine

InChI

InChI=1S/C13H18N2/c1-2-10-5-3-7-12-11(6-4-8-14)9-15-13(10)12/h3,5,7,9,15H,2,4,6,8,14H2,1H3

InChI Key

QUSJWFUVICXUQM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)CCCN

Origin of Product

United States

Reactivity and Mechanistic Investigations of 3 7 Ethyl 1h Indol 3 Yl Propan 1 Amine and Analogues

Electrophilic Aromatic Substitution on the Indole (B1671886) Ring System

The indole nucleus is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS). researchgate.net Due to the delocalization of the nitrogen lone-pair electrons, the pyrrole (B145914) ring is significantly more activated towards electrophiles than the benzene (B151609) ring. researchgate.net Theoretical and experimental studies consistently show that the C3 position is the most nucleophilic and kinetically favored site for electrophilic attack. researchgate.netic.ac.uk In the case of 3-(7-ethyl-1H-indol-3-yl)propan-1-amine, the C3 position is already substituted with the 3-aminopropyl side chain. Therefore, electrophilic attack will be directed to other positions on the indole ring.

When the C3 position is blocked, electrophilic substitution typically occurs at the C2 position or on the benzene portion of the ring system, although reaction conditions can influence regioselectivity. The presence of the ethyl group at the C7 position, an electron-donating group, would further activate the benzene ring, potentially influencing the site of substitution on that ring. Common electrophilic substitution reactions for indoles include halogenation, nitration, and Friedel-Crafts reactions. researchgate.netchemistrytalk.org

The Friedel-Crafts alkylation and acylation are classic EAS reactions used to form new carbon-carbon bonds on the indole ring. researchgate.netchemistrytalk.org While highly useful, these reactions can sometimes lead to mixtures of products or polymerization, especially under strongly acidic conditions. researchgate.netnih.gov To achieve high regioselectivity, various catalysts and reaction conditions have been developed. For instance, the use of Lewis acids like diethylaluminum chloride can promote selective acylation at the 3-position of unprotected indoles. organic-chemistry.org For a C3-substituted indole like the title compound, acylation would be expected at other positions, guided by the electronic and steric influences of the existing substituents.

Table 1: Common Electrophilic Aromatic Substitution Reactions on Indoles
ReactionTypical ReagentsPrimary Position of Attack (Unsubstituted Indole)Reference
HalogenationNBS, NCS, SO₂Cl₂C3 researchgate.net
NitrationHNO₃/H₂SO₄, Benzoyl NitrateC3 chemistrytalk.org
Friedel-Crafts AcylationAcyl chlorides/anhydrides with Lewis acids (e.g., AlCl₃, Y(OTf)₃)C3 organic-chemistry.orgnih.gov
Friedel-Crafts AlkylationAlkyl halides with Lewis acidsC3 researchgate.netchemistrytalk.org
Mannich ReactionFormaldehyde, secondary amineC3 wikipedia.org

Chemical Reactivity of the Primary Amine Functional Group (e.g., Acylation, Alkylation)

The primary amine of the 3-propylamine side chain is a key site of reactivity, functioning as a potent nucleophile and a base. This group can readily undergo a variety of chemical transformations, including acylation and alkylation.

Acylation involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form a stable amide bond. This is a common reaction for modifying the properties of amine-containing molecules. While many studies focus on the acylation of the indole ring itself, the primary amine of the side chain is generally more nucleophilic than the indole nitrogen (N1) and will react preferentially under neutral or basic conditions. organic-chemistry.org For example, chemoselective N-acylation of the indole nitrogen has been achieved using thioesters as the acyl source, but this typically requires specific basic conditions to deprotonate the indole N-H. d-nb.info In the absence of such conditions, the side-chain amine would be the primary site of acylation.

Alkylation of the primary amine with alkyl halides or other alkylating agents leads to the formation of secondary, tertiary, and potentially quaternary ammonium (B1175870) salts. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. Such modifications are fundamental in the synthesis of diverse analogues with altered biological and physicochemical properties. Methods for the alkylation of tryptamines on the terminal amine group are well-established and can involve various alkyl groups such as methyl, ethyl, and isopropyl. google.com A base-catalyzed, one-pot addition of indoles to preformed α-iminoketones has been shown to proceed on the N1 position of the indole, highlighting the competition that can exist between the two nitrogen atoms. nih.gov However, for a simple alkyl halide, the more basic and sterically accessible side-chain amine would be the favored site of reaction.

Mechanistic Studies of Transformations Involving the Indole-Amine Moiety

Elucidating the precise mechanisms of reactions involving complex molecules like this compound requires a combination of experimental and computational approaches. These studies provide deep insights into reaction pathways, transition states, and the factors controlling selectivity.

Experimental techniques are fundamental to understanding reaction mechanisms. iitg.ac.inReaction kinetics studies, which measure how reaction rates change with concentration and temperature, can help determine the rate law and activation parameters of a reaction, providing clues about the composition of the transition state.

Isotope labeling is a powerful tool for tracking the movement of atoms during a reaction. researchgate.net For instance, substituting a specific hydrogen atom with its isotope, deuterium (B1214612), can reveal whether a particular C-H or N-H bond is broken in the rate-determining step of the reaction. This is known as the kinetic isotope effect (KIE). researchgate.net In studies of indole reactions, deuterium labeling has been used to confirm the vital role of the indole N-H proton in certain catalytic cycles. researchgate.net

Reaction Progress Kinetic Analysis (RPKA) involves continuously monitoring the concentrations of reactants, intermediates, and products over time. This method can uncover complex kinetic profiles, catalyst deactivation, or the formation of transient intermediates that might be missed by traditional initial-rate studies.

Computational chemistry provides a molecular-level view of reaction mechanisms that can be difficult to obtain experimentally. dntb.gov.uaDensity Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. It can be employed to map out the entire potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. acs.orgtandfonline.com

By calculating the energy barriers (activation energies) for different possible pathways, researchers can predict which reaction is most likely to occur. copernicus.orgcopernicus.org For example, DFT calculations have been used to rationalize the enantioselectivity of Friedel-Crafts reactions of indoles, showing how the catalyst and substrates interact in the transition state to favor one stereoisomer over another. acs.org

Transition state analysis involves examining the geometry and electronic properties of the calculated transition state structure. This analysis reveals the key bonds that are forming and breaking at the energetic peak of the reaction, providing a detailed snapshot of the transformation process. acs.org Such computational studies have been instrumental in understanding complex enzymatic reactions, such as the oxidation of tryptophan by indoleamine 2,3-dioxygenase, by modeling the interactions within the enzyme's active site. nih.govacs.org

Table 2: Application of Mechanistic Investigation Techniques to Indole Chemistry
TechniqueApplication/Information GainedReference Example
Reaction KineticsDetermines rate laws and activation energies, providing insight into the transition state. iitg.ac.in
Isotope Labeling (KIE)Identifies bond-breaking/forming in the rate-determining step. researchgate.netresearchgate.net
DFT CalculationsMaps potential energy surfaces, calculates activation barriers, and predicts reaction outcomes. acs.orgcopernicus.org
Transition State AnalysisProvides the geometric and electronic structure of the reaction's highest energy point. acs.org
QM/MM SimulationsModels enzymatic reactions by treating the active site quantum mechanically and the protein classically. nih.govacs.org

Oxidation Pathways of Indole-Alkylamines

Indole-alkylamines are susceptible to various oxidative transformations, both through enzymatic catalysis in biological systems and through chemical oxidation. The oxidation can occur either on the alkylamine side chain or on the indole ring itself.

In a biological context, the primary metabolic pathway for many simple tryptamine (B22526) derivatives is oxidative deamination, catalyzed primarily by monoamine oxidase A (MAO-A). nih.gov This enzymatic process converts the primary amine into an aldehyde, which is subsequently oxidized further to an inactive indole acetic acid derivative. nih.gov Another major oxidative pathway involves hydroxylation of the indole ring, a reaction typically catalyzed by cytochrome P450 (CYP) enzymes, such as CYP2D6 and CYP3A4. nih.govresearchgate.net Hydroxylation can occur at various positions on the indole ring, leading to metabolites that can then be conjugated and excreted. nih.gov

The indole ring itself can undergo oxidation to form various products. For example, the enzyme indoleamine 2,3-dioxygenase (IDO) catalyzes the oxidative cleavage of the pyrrole ring of tryptophan to produce N-formylkynurenine. acs.org Mechanistic studies, including QM/MM simulations, have revealed a complex, stepwise insertion of dioxygen. nih.govacs.org Chemical oxidation of indoles can also lead to a variety of products. For instance, an artificial manganese-containing mini-enzyme has been shown to selectively catalyze the oxidation of indole at the C3 position, forming a reactive intermediate that can be trapped by a solvent like 2,2,2-trifluoroethanol. acs.org The atmospheric oxidation of indole initiated by hydroxyl (•OH) radicals has also been studied computationally, showing that radical addition to the pyrrole ring is a dominant pathway. copernicus.orgcopernicus.org

Advanced Spectroscopic and Analytical Methodologies for Characterization of 3 7 Ethyl 1h Indol 3 Yl Propan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D Techniques)

High-resolution NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like 3-(7-ethyl-1H-indol-3-yl)propan-1-amine. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to map the precise connectivity of atoms within the molecule. lcms.czchromatographyonline.comlcms.cz

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, specific signals are expected for the aromatic protons of the indole (B1671886) ring, the protons of the ethyl group, and the aliphatic protons of the propanamine side chain. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show characteristic signals for the aromatic carbons of the indole core, the sp³ hybridized carbons of the ethyl group, and the carbons of the propanamine chain.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the sequence of protons in the ethyl and propanamine side chains.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity between the indole ring, the ethyl group, and the propanamine side chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on typical values for similar indole structures.

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Indole N-H~8.10 (br s, 1H)-
Indole C2-H~7.15 (s, 1H)~122.5
Indole C4-H~7.50 (d, J ≈ 7.8 Hz, 1H)~119.0
Indole C5-H~6.95 (t, J ≈ 7.5 Hz, 1H)~120.5
Indole C6-H~7.05 (d, J ≈ 7.2 Hz, 1H)~118.0
Propanamine C1'-CH₂~2.85 (t, J ≈ 7.6 Hz, 2H)~25.0
Propanamine C2'-CH₂~1.90 (quint, J ≈ 7.5 Hz, 2H)~33.0
Propanamine C3'-CH₂~2.75 (t, J ≈ 7.4 Hz, 2H)~42.0
Amine NH₂~1.50 (br s, 2H)-
Ethyl C1''-CH₂~2.80 (q, J ≈ 7.6 Hz, 2H)~24.0
Ethyl C2''-CH₃~1.35 (t, J ≈ 7.6 Hz, 3H)~14.5
Indole C3-~113.0
Indole C3a-~127.0
Indole C7-~130.0
Indole C7a-~136.0

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. lcms.czchromatographyonline.comlcms.cz The IR spectrum of this compound would display characteristic absorption bands corresponding to the various bonds within its structure.

Key expected vibrational modes include:

N-H Stretching: A sharp band for the indole N-H group and medium to weak bands for the primary amine (-NH₂) group are expected in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and propanamine groups are observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group is typically found around 1600 cm⁻¹.

C-N Stretching: The stretching vibration for the aliphatic C-N bond is expected in the 1000-1250 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Primary Amine (R-NH₂)N-H Stretch3300 - 3500 (two bands)
Indole N-HN-H Stretch~3400 (sharp)
Aromatic C-HC-H Stretch3000 - 3100
Aliphatic C-H (CH₃, CH₂)C-H Stretch2850 - 2960
Aromatic RingC=C Stretch1450 - 1600
Primary Amine (R-NH₂)N-H Bend1590 - 1650
Aliphatic C-NC-N Stretch1000 - 1250

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. lcms.czchromatographyonline.comlcms.cz For this compound (C₁₃H₁₈N₂), the molecular weight is 202.30 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule would produce a molecular ion peak (M⁺˙) at m/z 202. The fragmentation pattern is critical for confirming the structure. A key fragmentation pathway for tryptamine (B22526) derivatives is the cleavage of the C-C bond beta to the indole ring, which results in a stable indolyl-methyl cation.

Expected fragmentation includes:

Molecular Ion (M⁺˙): The peak corresponding to the intact molecule at m/z = 202.

Alpha-Cleavage: Cleavage of the bond between C1' and C2' of the propanamine side chain is not favored.

Beta-Cleavage: The most characteristic fragmentation is the cleavage of the bond between C2' and C3', leading to the formation of a highly stable resonance-stabilized cation at m/z = 158. This is often the base peak in the spectrum.

Loss of NH₃: A minor fragmentation pathway could involve the loss of ammonia (B1221849) from the molecular ion, resulting in a peak at m/z = 185.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment IonDescription
202[C₁₃H₁₈N₂]⁺˙Molecular Ion (M⁺˙)
158[C₁₁H₁₂N]⁺Base peak resulting from β-cleavage of the side chain
143[C₁₀H₉N]⁺Loss of a methyl group from the m/z 158 fragment

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. lcms.czlcms.cz The indole ring system of this compound contains a conjugated π-system, which gives rise to characteristic UV absorption bands.

The spectrum is expected to show strong absorptions corresponding to π → π* transitions. Typically, indole and its derivatives exhibit two main absorption bands:

An intense band (the B-band) around 220 nm.

A broader, less intense band (the L-band) with fine structure, typically appearing in the range of 270-290 nm. The ethyl substituent at the 7-position is expected to cause a slight bathochromic (red) shift compared to unsubstituted indole.

Chromatographic Techniques for Separation and Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the purity assessment of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be a suitable method. Detection is typically performed using a UV detector set to one of the compound's absorption maxima (e.g., ~280 nm).

Gas Chromatography (GC): While HPLC is generally preferred, GC can also be used if the compound is sufficiently volatile and thermally stable, or if it is derivatized to increase its volatility. A capillary column with a polar stationary phase would be appropriate, coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) for detection and identification.

Table 4: Typical Chromatographic Conditions for Purity Assessment

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Column Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)Capillary column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm)
Mobile Phase/Carrier Gas Gradient elution with Acetonitrile and Water (with 0.1% formic acid)Helium or Hydrogen
Flow Rate 1.0 mL/min1-2 mL/min
Temperature Ambient or controlled (e.g., 30 °C)Temperature program (e.g., 100 °C to 280 °C at 10 °C/min)
Detector UV-Vis Diode Array Detector (DAD) at 220 nm and 280 nmFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Injection Volume 5-20 µL1 µL (split or splitless injection)

Computational Chemistry and Molecular Modeling of 3 7 Ethyl 1h Indol 3 Yl Propan 1 Amine

Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of indole (B1671886) derivatives. rsc.orgresearchgate.net By solving approximations of the Schrödinger equation, these methods can determine molecular orbital energies, electron density distribution, and various reactivity descriptors.

The electronic properties of 3-(7-ethyl-1H-indol-3-yl)propan-1-amine are governed by the indole nucleus, a bicyclic aromatic system, and are modulated by the ethyl group at the C7 position and the propanamine chain at the C3 position. The indole ring acts as an electron-rich system, making it nucleophilic, particularly at the C3 position. nih.gov DFT calculations on substituted indoles show that the highest occupied molecular orbital (HOMO) is typically localized over the indole ring system, indicating this is the primary site for electrophilic attack. The lowest unoccupied molecular orbital (LUMO) distribution highlights regions susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution. For the indole-amine scaffold, the MEP typically shows a negative potential (red/yellow) around the nitrogen atom of the indole ring and a positive potential (blue) around the N-H proton and the ammonium (B1175870) group of the protonated side chain, identifying them as sites for electrophilic and nucleophilic interactions, respectively. researchgate.netnih.gov

Global reactivity descriptors, calculated from HOMO and LUMO energies, offer quantitative measures of the molecule's stability and reactivity. These parameters for a representative indole-amine scaffold are summarized in the table below. The ethyl group at C7, being an electron-donating group, is expected to slightly increase the electron density of the indole ring, thereby increasing its reactivity toward electrophiles and lowering its ionization potential compared to an unsubstituted indole. rsc.org

Table 5.1: Representative Global Reactivity Descriptors for an Indole-Amine Scaffold (Calculated using DFT) Note: These are representative values based on calculations of similar indole derivatives and may vary based on the specific functional and basis set used.

DescriptorFormulaTypical Calculated Value (eV)Interpretation
HOMO Energy (EHOMO)-~ -5.5 to -6.0Energy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy (ELUMO)-~ -0.5 to -1.0Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
Energy Gap (ΔE)ELUMO - EHOMO~ 4.5 to 5.5Indicates chemical reactivity and stability; smaller gap implies higher reactivity.
Ionization Potential (I)-EHOMO~ 5.5 to 6.0Energy required to remove an electron.
Electron Affinity (A)-ELUMO~ 0.5 to 1.0Energy released when an electron is added.
Electronegativity (χ)-(EHOMO + ELUMO)/2~ 3.0 to 3.5Tendency to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO)/2~ 2.25 to 2.75Resistance to change in electron distribution.
Electrophilicity Index (ω)χ2 / (2η)~ 1.5 to 2.5Propensity of the species to accept electrons.

Conformational Analysis and Molecular Dynamics Simulations of the Indole-Amine Scaffold

The biological activity and physical properties of flexible molecules like this compound are highly dependent on their three-dimensional conformation. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface and dynamic behavior of such molecules.

For indole-amines with a flexible side chain, such as tryptamine (B22526) or serotonin (B10506), the key degrees of freedom are the dihedral angles along the alkyl chain. nih.govresearchgate.net Theoretical conformational analyses of protonated serotonin, a closely related structure, have been performed using DFT methods. nih.gov These studies show that the side chain can adopt several low-energy conformations, primarily distinguished by the torsion angles around the Cβ-Cα bond (τ1) and the Cα-N bond (τ2). The most stable conformations are typically gauche arrangements, with trans conformers being slightly higher in energy. nih.govrsc.org The relative stability of these conformers can be influenced by the solvent environment, with barriers between conformations decreasing in aqueous solutions. nih.gov

The presence of the 7-ethyl group on the indole ring can introduce steric constraints that may influence the preferred orientation of the propanamine side chain, potentially favoring certain conformers over others.

Table 5.2: Representative Conformational Data for a Protonated Indole-Alkylamine Side Chain Note: Data derived from computational studies on serotonin and related neurotransmitters. nih.govrsc.org Angles are defined as τ1 (C3-Cβ-Cα-N) and τ2 (Cβ-Cα-N-H).

Conformerτ1 (C3-Cβ-Cα-N)Relative Energy (Gas Phase, kcal/mol)Relative Free Energy (Aqueous, kcal/mol)
Gauche 1~ 60°0.00.0
Gauche 2~ -60°~ 0.2~ 0.5
Trans~ 180°~ 1.5 - 3.0~ 1.0 - 2.0

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, accounting for thermal motion and interactions with its environment (e.g., solvent molecules). ulisboa.pt MD studies on indole derivatives in aqueous solution or embedded in lipid bilayers reveal how the molecule interacts with its surroundings. nih.govnih.gov For this compound in an aqueous environment, simulations would show the formation of hydrogen bonds between the amine group and water molecules, as well as the flexible movement of the ethyl and propanamine chains. Such simulations are crucial for understanding how the molecule might interact with biological targets like receptors or enzymes. nih.gov

Prediction of Reaction Pathways and Identification of Intermediates

Computational chemistry is a valuable tool for predicting plausible synthetic routes and elucidating reaction mechanisms. By calculating the energies of reactants, products, transition states, and intermediates, chemists can evaluate the feasibility of a proposed reaction pathway. rsc.org

A common and powerful method for synthesizing the indole scaffold is the Fischer indole synthesis. wikipedia.orgresearchgate.net This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. For a precursor to the target molecule, such as 7-ethyltryptophol, the Fischer synthesis would utilize 2-ethylphenylhydrazine and a suitable four-carbon carbonyl compound like 4-hydroxybutanal. uq.edu.auresearchgate.net Computational studies can model the key steps of this mechanism:

Formation of a phenylhydrazone: The initial condensation reaction.

Isomerization to an enamine: Tautomerization to the reactive intermediate.

nih.govnih.gov-Sigmatropic rearrangement: The key C-C bond-forming step, which can be computationally modeled to determine its activation energy.

Aromatization: The final steps involving the loss of ammonia (B1221849) to form the stable indole ring. wikipedia.org

Computational modeling of this process can help identify key intermediates, such as the phenylhydrazone, enamine, and a cyclic aminal, and predict the structures of potential byproducts, which is a known issue in this synthesis. uq.edu.auresearchgate.net

For the introduction of the 3-propanamine side chain, a common strategy would be a Friedel-Crafts-type alkylation or acylation at the nucleophilic C3 position of the 7-ethylindole (B1586515) core, followed by further functional group transformations. nih.gov Quantum chemical calculations can predict the regioselectivity of the initial electrophilic attack on the 7-ethylindole ring, confirming the high reactivity of the C3 position. These models can also be used to compare the activation barriers for different synthetic strategies, helping to select the most efficient route. nih.govresearchgate.net

Application of Advanced Computational Methods in Indole-Amine Research (e.g., Machine Learning for Retrosynthetic Analysis)

For a target like this compound, an AI retrosynthesis tool would typically perform the following steps:

Input Target Molecule: The structure of the target compound is provided to the algorithm.

Propose Disconnections: The model identifies strategic bonds to break in the target molecule based on learned reaction rules or templates. For this target, likely disconnections would be at the C3-Cβ bond of the side chain or bonds within the indole ring itself, suggesting reactions like Friedel-Crafts alkylation or a Fischer indole synthesis.

Generate Precursors: The algorithm generates the structures of the precursor molecules resulting from these disconnections.

Iterate: The process is repeated for each precursor until the pathway terminates in simple, purchasable starting materials. nih.gov

Rank Pathways: Multiple potential synthetic routes are often generated, which can then be ranked based on criteria such as reaction yield predictions, step count, cost of starting materials, and reaction conditions. iscientific.org

Structure Activity Relationship Sar Studies of Indole Alkylamine Derivatives

Influence of Indole (B1671886) Ring Substituents on Chemical Properties and Interactions

The substitution pattern on the indole ring profoundly influences the electronic properties and, consequently, the chemical reactivity and intermolecular interactions of indole-alkylamine derivatives. The presence of an ethyl group at the 7-position of the indole nucleus in "3-(7-ethyl-1H-indol-3-yl)propan-1-amine" is a key feature.

The ethyl group at the 7-position, being an electron-donating group, is expected to increase the electron density of the indole ring system. This heightened electron density can enhance the nucleophilicity of the C3 position, a common site for electrophilic substitution in indoles. researchgate.net This electronic modification can influence the compound's ability to participate in various chemical reactions and interactions.

Table 1: Effect of Indole Ring Substituents on Chemical Properties

Substituent TypePositionEffect on Indole RingImpact on Chemical Interactions
Electron-Donating (e.g., 7-ethyl)7Increases electron densityEnhances nucleophilicity at C3, potentially strengthening interactions with electron-deficient centers.
Electron-Withdrawing (e.g., 5-NO2)5Decreases electron densityReduces nucleophilicity, potentially weakening interactions with electron-deficient centers. nih.gov

Impact of the Alkyl Amine Chain Length and Substitution on Compound Behavior and Chemical Recognition

The length and substitution of the alkyl amine chain extending from the C3 position of the indole ring are critical for determining the compound's conformational flexibility and its ability to engage in specific chemical recognition events. In "this compound," the propyl (three-carbon) chain plays a significant role.

Studies on other indole-alkylamine derivatives have demonstrated the importance of the alkyl chain length for biological activity. For example, in a series of cannabimimetic indoles, high-affinity binding to cannabinoid receptors required an alkyl chain length of at least three carbons, with optimal binding observed with a five-carbon side chain. nih.gov A chain length of three to six carbons was found to be sufficient for high-affinity binding, while a longer chain (heptyl) resulted in a significant decrease in binding affinity. nih.gov This suggests that the three-carbon chain in "this compound" is within a favorable range for potential interactions with biological targets.

Furthermore, the flexibility of the alkyl chain allows the terminal amine group to adopt various spatial orientations, which is crucial for forming interactions such as hydrogen bonds with target molecules. The primary amine in "this compound" can act as both a hydrogen bond donor and acceptor, contributing to its chemical recognition profile.

Table 2: Influence of Alkyl Amine Chain Length on Receptor Binding (Hypothetical Data Based on General Findings)

CompoundAlkyl Chain LengthRelative Binding Affinity
Indole-ethylamine2Moderate
This compound 3 High
Indole-butylamine4High
Indole-pentylamine5Optimal
Indole-hexylamine6High
Indole-heptylamine7Low

Stereochemical Considerations in Indole-Amine Analogues and their Configurational Effects

While "this compound" itself is not chiral, the introduction of substituents on the alkyl amine chain or the indole ring can create stereocenters, leading to enantiomers with potentially different chemical and biological properties. The study of stereochemistry is crucial in understanding the three-dimensional interactions of these molecules.

The synthesis of indole alkaloid analogues has demonstrated the importance of stereoselective reactions to obtain specific configurations. acs.org In amines, the nitrogen atom can undergo rapid pyramidal inversion, which typically prevents the resolution of enantiomers if the nitrogen is the only stereocenter. libretexts.org However, if a chiral center exists elsewhere in the molecule, stable diastereomers can be formed.

The spatial arrangement of atoms in a molecule, or its stereochemistry, can significantly impact its interaction with chiral environments, such as the active sites of enzymes or receptors. The catalytic asymmetric synthesis of indole-based compounds has been a focus of research to control the formation of specific stereoisomers. nih.gov

Rational Design of Analogues for Modified Chemical Reactivity and Selective Interactions

The principles of rational design can be applied to "this compound" to create analogues with tailored chemical reactivity and selectivity. This involves systematically modifying the structure to optimize its interactions with a specific target.

Approaches such as developing a pharmacophore model, which defines the essential structural features for a particular interaction, can guide the design of new compounds. nih.gov Fragment-based design, where small molecular fragments are optimized and then linked together, is another powerful strategy. nih.gov

For instance, modifying the substituents on the indole ring can alter the electronic properties and steric profile of the molecule. nih.gov Changing the length or branching of the alkyl amine chain can fine-tune the compound's flexibility and the positioning of the crucial amine group. nih.gov The rational design of indole derivatives has been successfully used to develop inhibitors for various enzymes. nih.govacs.org

Table 3: Strategies for Rational Analogue Design

Modification StrategyTarget PropertyRationale
Varying Indole Ring SubstituentsModified electronic properties and steric interactionsTo enhance or reduce nucleophilicity and to probe the steric tolerance of a binding site. nih.gov
Altering Alkyl Chain Length/FlexibilityOptimized spatial positioning of the amine groupTo achieve a better fit within a binding pocket and to optimize interactions. nih.gov
Introducing StereocentersEnhanced selectivity for chiral targetsTo create specific three-dimensional arrangements that can lead to more potent and selective interactions.
Bioisosteric ReplacementImproved chemical or metabolic stabilityTo replace functional groups with others that have similar properties but may offer advantages in terms of stability or synthesis.

Emerging Research Directions and Applications of Indole Amine Compounds in Organic Chemistry

Development of Novel Catalytic Systems Utilizing Indole-Amine Scaffolds

The inherent structure of indole-amines, featuring both a nucleophilic amine and an indole (B1671886) ring system capable of various interactions, positions them as promising scaffolds for the development of novel catalysts. nih.govresearchgate.net While direct catalytic applications of 3-(7-ethyl-1H-indol-3-yl)propan-1-amine have not been extensively reported, the broader class of indole alkaloids and related structures has shown significant potential in catalysis. nih.govresearchgate.net Research in this area is focused on leveraging the indole nitrogen and the appended amine group to coordinate with metal centers or to act as organocatalysts. The ethyl group at the 7-position of the indole ring in this compound could sterically influence the catalytic pocket, potentially leading to enhanced selectivity in asymmetric catalysis.

Future research may explore the synthesis of transition metal complexes with this compound as a ligand for applications in cross-coupling reactions, hydrogenations, or other synthetically valuable transformations. The development of such catalytic systems would be a significant step forward in harnessing the full potential of this indole-amine scaffold.

Integration of Indole-Amine Structures in Advanced Materials Science Applications

The incorporation of indole-containing molecules into advanced materials is a growing field of interest. The unique photophysical and electronic properties of the indole ring system make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The amine functionality in this compound provides a convenient handle for polymerization or for grafting onto material surfaces.

While specific studies on the integration of this compound into materials are limited, related indole derivatives have been investigated for their potential in creating conductive polymers and functional thin films. The ethyl substituent could modulate the solid-state packing and morphology of materials derived from this compound, thereby influencing their electronic properties.

Adherence to Green Chemistry Principles in the Synthesis and Transformation of Indole-Amines

The principles of green chemistry are increasingly guiding synthetic methodologies in organic chemistry. rsc.orgtandfonline.comresearchgate.netnih.gov The synthesis of indole-amines, including this compound, is an area where the application of these principles is actively being explored. Traditional methods for indole synthesis often involve harsh reaction conditions and the use of hazardous reagents. researchgate.net

Modern approaches focus on the development of more sustainable routes, such as multicomponent reactions, the use of greener solvents like water or ionic liquids, and catalyst-free conditions. rsc.orgopenmedicinalchemistryjournal.comrsc.org For instance, one-pot syntheses that minimize waste and energy consumption are highly desirable. nih.gov The development of an efficient and environmentally benign synthesis for this compound would be a significant contribution to the field.

Green Chemistry PrincipleApplication in Indole-Amine Synthesis
Atom Economy Multicomponent reactions that incorporate most of the atoms from the starting materials into the final product. rsc.org
Use of Safer Solvents Employing water, ethanol, or ionic liquids as reaction media to replace hazardous organic solvents. openmedicinalchemistryjournal.com
Catalysis Utilizing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste. openmedicinalchemistryjournal.com
Energy Efficiency Developing reactions that proceed at ambient temperature and pressure to minimize energy consumption. rsc.org

Exploration of Advanced Synthetic Strategies for Architecturally Complex Indole-Amine Derivatives

The synthesis of complex natural products and novel bioactive molecules often relies on the development of advanced synthetic strategies. rsc.org The indole-amine scaffold serves as a key building block in many of these intricate structures. nih.gov While the synthesis of this compound itself may be relatively straightforward, its derivatization into more complex architectures presents a synthetic challenge and an opportunity for methodological innovation.

Strategies such as late-stage functionalization, C-H activation, and electrochemical methods are being explored to modify the indole core and the amine side chain with high precision. acs.orgacs.org These advanced methods could be applied to this compound to generate a library of derivatives with diverse functionalities, which could then be screened for various biological activities or material properties.

Continued Advancement of Theoretical and Computational Methods in Indole-Amine Research

Theoretical and computational chemistry play a crucial role in modern chemical research by providing insights into reaction mechanisms, predicting molecular properties, and guiding experimental design. nih.govcopernicus.orgnih.gov In the context of indole-amines like this compound, computational methods can be used to study its conformational preferences, electronic structure, and reactivity.

For example, density functional theory (DFT) calculations can elucidate the mechanisms of catalytic cycles involving indole-amine ligands or predict the photophysical properties of materials incorporating this scaffold. mdpi.com Molecular docking simulations can be employed to predict the binding affinity of its derivatives to biological targets. nih.gov The synergy between computational predictions and experimental validation is expected to accelerate the discovery of new applications for this and other indole-amine compounds. nih.gov

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